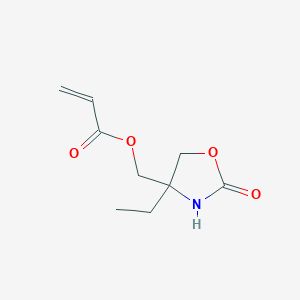
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is a chemical compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The acryloxymethyl and ethyl groups attached to the ring provide unique chemical properties that make this compound valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone typically involves the reaction of ethyl oxazolidinone with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
化学反应分析
Types of Reactions: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazolidinone products.
Substitution: The acryloxymethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications.
科学研究应用
4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive compound. Studies have shown that oxazolidinone derivatives exhibit antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development. Oxazolidinone-based drugs have been developed for the treatment of bacterial infections, and this compound may serve as a precursor for new therapeutic agents.
Industry: Utilized in the production of polymers and coatings. The acryloxymethyl group allows for polymerization reactions, making it useful in the creation of advanced materials.
作用机制
The mechanism of action of 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone involves its interaction with specific molecular targets. In biological systems, oxazolidinone derivatives are known to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The acryloxymethyl group may also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
相似化合物的比较
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. It shares the oxazolidinone core structure but differs in its side chains.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic that contains an oxazolidinone ring but has a different mechanism of action, targeting cell wall synthesis.
Uniqueness: 4-(Acryloxymethyl)-4-ethyl-2-oxazolidinone is unique due to the presence of the acryloxymethyl group, which imparts distinct chemical reactivity and potential for polymerization. This makes it valuable in applications where other oxazolidinones may not be suitable.
属性
CAS 编号 |
208330-48-7 |
|---|---|
分子式 |
C9H13NO4 |
分子量 |
199.20 g/mol |
IUPAC 名称 |
(4-ethyl-2-oxo-1,3-oxazolidin-4-yl)methyl prop-2-enoate |
InChI |
InChI=1S/C9H13NO4/c1-3-7(11)13-5-9(4-2)6-14-8(12)10-9/h3H,1,4-6H2,2H3,(H,10,12) |
InChI 键 |
GNMCBCWJPIVMQR-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(=O)N1)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
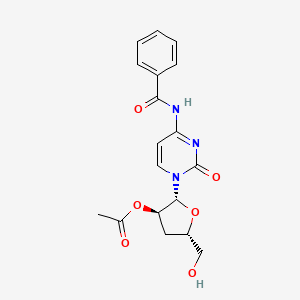
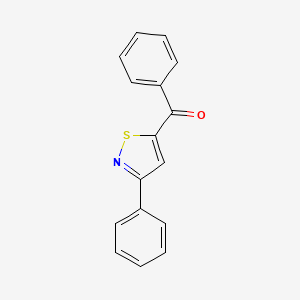
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

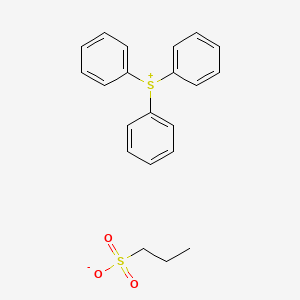
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
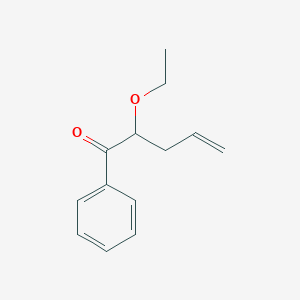
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
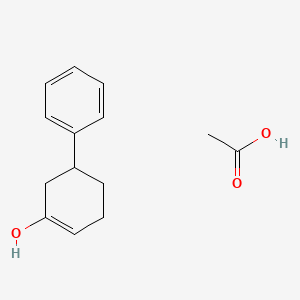
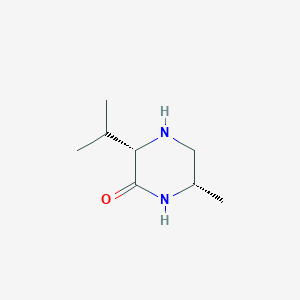

![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
